Methyl 1-benzylpyrrolidine-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-benzylpyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)12-8-5-9-14(12)10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJACAHAGMHHQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340255 | |
| Record name | methyl 1-benzylpyrrolidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201406-78-2 | |
| Record name | methyl 1-benzylpyrrolidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 1 Benzylpyrrolidine 2 Carboxylate and Its Stereoisomers
General Synthetic Routes to Methyl 1-benzylpyrrolidine-2-carboxylate
The general synthesis of racemic this compound can be achieved through a sequence of reactions involving the formation of the pyrrolidine (B122466) ring system, followed by or concurrent with esterification and N-alkylation.
Esterification Approaches to the Pyrrolidine Carboxylate Core
The synthesis of the methyl ester can be accomplished from the corresponding pyrrolidine-2-carboxylic acid. A common and straightforward method is the Fischer-Speier esterification. This acid-catalyzed reaction involves treating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is an equilibrium process, and typically, an excess of the alcohol is used to drive the reaction towards the formation of the ester.
Alternative methods for esterification include reacting the pyrrolidine carboxylic acid with diazomethane, which provides a high yield of the methyl ester but requires caution due to the toxic and explosive nature of the reagent. Other approaches may involve the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with methanol.
| Method | Reagents | General Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer-Speier Esterification | Methanol, Strong Acid Catalyst (e.g., H₂SO₄, TsOH) | Reflux in excess methanol | Cost-effective, simple procedure | Equilibrium reaction, may require removal of water |
| Diazomethane | CH₂N₂ | Ethereal solution at low temperature | High yield, mild conditions | Toxic and explosive reagent |
| Acid Chloride Formation | SOCl₂ or (COCl)₂, then Methanol | Two-step process, often at room temperature | High yield, irreversible | Requires handling of corrosive reagents |
N-Benzylation Strategies in Pyrrolidine Synthesis
The introduction of the benzyl (B1604629) group onto the nitrogen atom of the pyrrolidine ring is a crucial step. This is typically achieved through nucleophilic substitution, where the secondary amine of methyl pyrrolidine-2-carboxylate acts as a nucleophile, attacking an electrophilic benzyl source. A common and effective method involves the use of benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base. The base, such as triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃), is necessary to neutralize the hydrohalic acid byproduct and facilitate the reaction.
Reductive amination is another viable strategy. This involves the reaction of methyl pyrrolidine-2-carboxylate with benzaldehyde (B42025) to form an intermediate iminium ion, which is then reduced in situ to the N-benzyl product. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).
| Method | Reagents | General Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Nucleophilic Substitution | Benzyl halide (BnBr, BnCl), Base (e.g., Et₃N, K₂CO₃) | In a suitable solvent (e.g., DCM, THF) at room temperature or with heating | Widely applicable, good yields | Potential for over-alkylation if primary amines are present |
| Reductive Amination | Benzaldehyde, Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) | One-pot reaction, typically in a chlorinated solvent | Mild conditions, avoids the use of alkyl halides | Requires careful control of pH with some reducing agents |
Enantioselective Synthesis of this compound
The synthesis of enantiomerically pure or enriched this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. This can be achieved through chiral resolution of a racemic mixture or by asymmetric synthesis.
Chiral Resolution Techniques for Enantiomeric Enrichment
Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers. A common method involves the formation of diastereomeric salts by reacting the racemic carboxylic acid (1-benzylpyrrolidine-2-carboxylic acid) with a chiral resolving agent, such as a chiral amine like (+)-cinchotoxine. These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the desired enantiomer of the carboxylic acid can be recovered by treatment with an acid, followed by esterification to yield the enantiomerically pure methyl ester.
Another approach is the use of enzymes for kinetic resolution. For instance, a lipase (B570770) could selectively hydrolyze one enantiomer of the racemic this compound, leaving the other enantiomer unreacted and thus enriched.
Asymmetric Synthesis Utilizing Chiral Auxiliaries and Catalysis
Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the need to separate a racemic mixture. This is often accomplished by using chiral auxiliaries or chiral catalysts.
Chiral auxiliaries are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For example, a chiral oxazolidinone can be attached to the pyrrolidine precursor. Subsequent alkylation or other transformations would then proceed with high diastereoselectivity due to the steric influence of the auxiliary. After the desired stereocenter is set, the chiral auxiliary is removed to yield the enantiomerically enriched product.
Metal-catalyzed asymmetric reactions are powerful tools for the synthesis of chiral compounds. In the context of synthesizing this compound, a metal catalyst complexed with a chiral ligand could be employed in various steps. For instance, an asymmetric hydrogenation of a suitable prochiral precursor, such as a pyrrole-2-carboxylate derivative, using a chiral rhodium or ruthenium catalyst could establish the stereocenter at the 2-position of the pyrrolidine ring.
Another potential application is in the asymmetric C-H functionalization of N-benzylpyrrolidine. A chiral palladium catalyst, for example, could direct the carboxylation at the 2-position in an enantioselective manner, although this is a more advanced and less common approach for this specific target. The development of new catalytic systems continues to provide more efficient and selective routes to chiral molecules like this compound.
Organocatalytic Approaches
Asymmetric organocatalysis has become a powerful tool for the synthesis of complex chiral molecules, with pyrrolidine-based structures being a primary focus. bohrium.com The synthesis of specific stereoisomers of this compound can be achieved through various organocatalytic transformations that construct the pyrrolidine ring with high enantioselectivity and diastereoselectivity. Proline and its derivatives are often employed as catalysts due to their ability to form key enamine or iminium ion intermediates. nih.govmdpi.com
Key organocatalytic reactions for constructing densely substituted pyrrolidine rings include:
[3+2] Cycloaddition Reactions: This is one of the most effective methods for synthesizing five-membered rings. Azomethine ylides, generated from the reaction of an α-amino acid ester (like a glycine (B1666218) ester derivative) and an aldehyde, can react with various dipolarophiles in the presence of a chiral organocatalyst. acs.org For instance, a squaramide-catalyzed asymmetric [3+2] cycloaddition has been used to construct pyrrolidine-fused spirooxindole derivatives with excellent diastereoselectivities (up to >20:1 dr) and enantioselectivities (up to >99% ee). researchgate.net This type of strategy can be adapted to synthesize chiral pyrrolidine carboxylates.
Michael Addition: The conjugate addition of carbonyl compounds to nitroolefins, catalyzed by chiral pyrrolidine derivatives like (S)-prolinol, is a foundational method. mdpi.com This reaction establishes new stereocenters and provides functionalized intermediates that can be further cyclized to form the pyrrolidine ring.
Aldol (B89426) and Mannich Reactions: Proline itself can catalyze asymmetric aldol and Mannich reactions, which are fundamental carbon-carbon bond-forming processes. researchgate.net These reactions can be used to build acyclic precursors with the correct stereochemistry, which are then cyclized to yield the desired pyrrolidine derivatives.
The choice of catalyst is crucial for achieving high stereoselectivity. Bifunctional organocatalysts, such as those incorporating a thiourea (B124793) moiety alongside the pyrrolidine amine, can activate both the nucleophile and the electrophile through hydrogen bonding, leading to highly organized transition states and enhanced stereocontrol. unibo.it
| Reaction Type | Typical Catalyst | Key Intermediates | Stereoselectivity Achieved | Reference Example |
|---|---|---|---|---|
| [3+2] Cycloaddition | Squaramide or Proline-derived catalyst | Azomethine ylides | High (up to >99% ee) | Synthesis of pyrrolidinyl spirooxindoles researchgate.net |
| Michael Addition | (S)-Proline, (S)-Prolinol derivatives | Enamines | Good to Excellent | Addition of ketones to nitroolefins researchgate.net |
| Aldol Reaction | L-Proline | Enamines | High (up to 99% ee) | Reaction between cyclohexanone (B45756) and 4-nitrobenzaldehyde (B150856) acs.orgresearchgate.net |
Continuous Flow Synthesis Methodologies for Pyrrolidine Derivatives
Continuous flow chemistry has emerged as a safer, more efficient, and scalable alternative to traditional batch processing for the synthesis of fine chemicals and pharmaceuticals. mdpi.com The synthesis of pyrrolidine derivatives, including precursors to this compound, has been successfully adapted to flow reactor systems. africacommons.netcam.ac.uk
The advantages of using flow chemistry for pyrrolidine synthesis include:
Enhanced Safety: Flow reactors handle small volumes of reagents at any given time, which significantly mitigates the risks associated with hazardous intermediates (e.g., azomethine ylides) or exothermic reactions. allfordrugs.com
Improved Process Control: Precise control over parameters such as temperature, pressure, and residence time allows for optimization of reaction conditions, leading to higher yields and purities. mdpi.com
Scalability: Production can be easily scaled up by running the system for longer periods or by "numbering-up" (using multiple reactors in parallel), avoiding the complex challenges of scaling up batch reactors. semanticscholar.org
Telescoping Reactions: Multi-step sequences can be performed consecutively by connecting multiple reactor modules, often incorporating in-line purification with scavenger resins or solid-supported reagents. This reduces manual handling and purification steps between reactions. researchgate.netthieme-connect.de
A notable example is the [3+2] dipolar cycloaddition of an unstabilized azomethine ylide with electron-deficient alkenes, which has been performed under continuous flow conditions. This method afforded substituted N-benzylpyrrolidine products in high yields (77–83%) with significantly reduced reaction times (10–60 minutes) compared to batch methods. allfordrugs.com Similarly, multicomponent reactions to form highly substituted nitropyrrolidines have been achieved in flow, demonstrating the platform's utility for complex constructions. africacommons.net
| Reaction | Batch Conditions | Flow Conditions | Key Advantage of Flow |
|---|---|---|---|
| [3+2] Dipolar Cycloaddition | Hours to days, potential safety issues with unstable intermediates. | 10-60 min residence time at 20-100 °C. | Drastic reduction in reaction time; safe handling of reactive ylides. allfordrugs.com |
| Synthesis of Pyrazolopyrimidinones | 9 hours. | 16 minutes at 120 °C. | Significant rate acceleration. mdpi.com |
| Electroreductive Cyclization | Lower yields, longer reaction times. | Good yields, preparative scale achieved in ~1 hour. | Improved efficiency and scalability. researchgate.net |
Derivatization from Precursor Amino Acids (e.g., L-Proline Derivatives)
One of the most direct and common methods for synthesizing chiral pyrrolidine derivatives is through the chemical modification of readily available, enantiomerically pure amino acids. L-proline is an ideal and frequently used starting material for the synthesis of (S)-Methyl 1-benzylpyrrolidine-2-carboxylate. nih.gov This approach leverages the inherent stereochemistry of the natural amino acid to produce the target compound in high optical purity.
The synthesis involves a two-step sequence:
N-Alkylation (Benzylation): The secondary amine of the L-proline ring is alkylated with a benzyl group. This is typically achieved by reacting L-proline with benzyl chloride or benzyl bromide in the presence of a base. A common procedure involves dissolving L-proline and a base like potassium hydroxide (B78521) (KOH) in a solvent such as isopropanol, followed by the addition of the benzyl halide. The reaction is typically stirred at a moderate temperature (e.g., 40 °C) for several hours to yield (S)-1-benzylpyrrolidine-2-carboxylic acid (N-Benzyl-L-proline). chemicalbook.comchemicalbook.com
Esterification: The carboxylic acid group of the resulting N-Benzyl-L-proline is then esterified to form the methyl ester. A standard method for this transformation is Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid. For example, heating the N-benzylated proline in methanolic HCl provides the desired this compound. sigmaaldrich.com
This synthetic route is reliable and provides straightforward access to the target molecule, making it suitable for both laboratory-scale and larger-scale preparations.
| Step | Reaction | Key Reagents | Solvent | Typical Yield |
|---|---|---|---|---|
| 1 | N-Benzylation | L-Proline, Benzyl Chloride (or Bromide), Potassium Hydroxide | Isopropanol | ~60-90% chemicalbook.comchemicalbook.com |
| 2 | Esterification | N-Benzyl-L-proline, Methanol, HCl (catalyst) | Methanol | Generally high |
Reactivity and Chemical Transformations of Methyl 1 Benzylpyrrolidine 2 Carboxylate
Reactions at the Ester Moiety
The methyl ester functional group is a primary site for nucleophilic acyl substitution, allowing for its conversion into other functional groups such as alcohols and different esters. libretexts.org
The ester moiety of Methyl 1-benzylpyrrolidine-2-carboxylate can be readily reduced to a primary alcohol, yielding (1-benzylpyrrolidin-2-yl)methanol. This transformation is typically accomplished using strong reducing agents, most commonly metal hydrides. Lithium aluminum hydride (LiAlH₄) is a frequently used reagent for this type of reduction, capable of converting esters to alcohols efficiently. prepchem.com The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester.
For example, the related N-benzyl-2-pyrrolidone-3-carboxylic acid can be reduced to N-benzyl-3-hydroxymethyl-pyrrolidine using lithium aluminum hydride in tetrahydrofuran. prepchem.com A similar principle applies to the reduction of the methyl ester in the target compound.
| Reactant | Reagent(s) | Solvent | Product |
|---|---|---|---|
| This compound | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | (1-benzylpyrrolidin-2-yl)methanol |
Transesterification is a process that converts one ester into another by exchanging the alkoxy group. masterorganicchemistry.com For this compound, the methyl group (-CH₃) can be replaced by other alkyl or aryl groups. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com
Under basic conditions, an alkoxide (e.g., sodium ethoxide) acts as a nucleophile, attacking the ester's carbonyl carbon. masterorganicchemistry.com This leads to a tetrahedral intermediate which then collapses, eliminating a methoxide (B1231860) ion to form the new ester. masterorganicchemistry.com To drive the reaction to completion, the alcohol corresponding to the desired ester is often used as the solvent. masterorganicchemistry.com
Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com An alcohol molecule then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps follows, leading to the elimination of methanol (B129727) and the formation of the new ester. masterorganicchemistry.com
| Reactant | Reagent(s) | Catalyst Type | Product Example |
|---|---|---|---|
| This compound | Ethanol (B145695) (C₂H₅OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Ethyl 1-benzylpyrrolidine-2-carboxylate |
| This compound | Benzyl (B1604629) alcohol (BnOH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOBn) | Benzyl 1-benzylpyrrolidine-2-carboxylate |
Reactions Involving the Pyrrolidine (B122466) Ring Nitrogen
The nitrogen atom in the pyrrolidine ring is a tertiary amine, which confers nucleophilic properties to the molecule. nih.gov This allows it to participate in reactions with various electrophiles.
As a nucleophile, the pyrrolidine nitrogen can react with alkyl halides in a process known as quaternization. This reaction results in the formation of a quaternary ammonium (B1175870) salt. researchgate.net For instance, reacting N-benzylproline esters with an electrophile like cinnamyl bromide leads to the formation of a new carbon-nitrogen bond, with the nitrogen atom becoming positively charged. researchgate.net This type of nucleophilic substitution expands the molecular framework and introduces a permanent positive charge. youtube.com
| Reactant | Reagent | Reaction Type | Product Class |
|---|---|---|---|
| This compound | Alkyl Halide (e.g., Methyl Iodide, Cinnamyl Bromide) | Quaternization (N-Alkylation) | Quaternary Ammonium Salt |
The ester group of this compound can be converted into an amide through a reaction with ammonia (B1221849) or a primary or secondary amine. This nucleophilic acyl substitution reaction is a common method for synthesizing amides. mdpi.com The reaction, often requiring heat, involves the amine acting as a nucleophile, attacking the carbonyl carbon of the ester. The subsequent elimination of methanol yields the corresponding amide, such as 1-benzylpyrrolidine-2-carboxamide. chemicalbook.com
Direct amidation can be facilitated by various catalysts. For example, titanium(IV) chloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines to form amides. nih.gov While this is typically for carboxylic acids, similar principles can be applied to ester aminolysis. The use of coupling reagents is another common strategy in peptide synthesis to form amide bonds. orgsyn.org
| Reactant | Reagent | Conditions | Product Example |
|---|---|---|---|
| This compound | Ammonia (NH₃) | Heat | (S)-1-benzylpyrrolidine-2-carboxamide |
| This compound | Benzylamine | Heat/Catalyst | N,1-dibenzylpyrrolidine-2-carboxamide |
Reactions at the Pyrrolidine Ring Carbons
The saturated sp³-hybridized carbon atoms of the pyrrolidine ring are generally less reactive than the functional groups attached to them. nih.gov Transformations involving the C-H bonds of the ring typically require harsh conditions or specific activation.
Alkylation and Arylation Reactions
The pyrrolidine ring of this compound possesses a hydrogen atom at the C-2 position, alpha to both the nitrogen atom and the carboxylate group. This position is activated and can potentially be deprotonated to form an enolate, which can then undergo alkylation or arylation reactions. Such reactions are fundamental in C-C bond formation, allowing for the introduction of various substituents at the C-2 position.
While specific examples detailing the alkylation of this compound were not prevalent in the reviewed literature, the general reactivity of proline esters is well-established. For instance, palladium(II)-catalyzed meta-C–H arylation and alkylation have been successfully applied to benzylsulfonamide derivatives using isoquinoline (B145761) as a ligand, demonstrating a method for functionalizing the benzyl group. nih.govnih.gov This type of transformation, while not directly on the pyrrolidine ring, highlights methods for modifying the N-benzyl substituent.
Cycloaddition Reactions (e.g., Azomethine Ylides)
Azomethine ylides are powerful 1,3-dipoles used extensively in [3+2] cycloaddition reactions to construct five-membered nitrogen-containing heterocycles, such as pyrrolidines. wikipedia.orgnih.gov These reactions are known for their high degree of regio- and stereoselectivity. Azomethine ylides can be generated from α-amino acids and their esters through various methods, including the decarboxylative condensation with aldehydes or ketones.
This compound serves as a precursor for generating non-stabilized azomethine ylides. The process typically involves the removal of the methyl ester and subsequent reaction with a carbonyl compound. The resulting azomethine ylide can then react with a dipolarophile in a [3+2] cycloaddition to yield complex polycyclic structures containing a pyrrolidine ring. mdpi.com This strategy is a cornerstone for synthesizing pyrrolidine-containing alkaloids and other biologically relevant molecules. mdpi.com The cycloaddition can occur in an intermolecular fashion with an external dipolarophile or intramolecularly if the dipolarophile is tethered to the azomethine ylide precursor.
Table 1: Examples of Azomethine Ylide Cycloaddition Reactions
| Precursor Type | Ylide Generation Method | Dipolarophile | Product Type | Ref |
|---|---|---|---|---|
| α-Amino Acid Esters | Condensation with Aldehydes | Alkenes | Polysubstituted Pyrrolidines | nih.gov |
| Isatin and Sarcosine | In situ from condensation | 5-Methylidene hydantoins | Dispiro derivatives | nih.gov |
Rearrangement Reactions (e.g., Interrupted Curtius Rearrangements of Quaternary Proline Derivatives)
The Curtius rearrangement traditionally converts carboxylic acids into amines via an isocyanate intermediate. However, studies on N-Boc-protected quaternary proline derivatives have revealed an "interrupted" reaction pathway. nih.govacs.org In this process, the expected carbamate (B1207046) product is not formed. Instead, the reaction yields ring-opened ketones or unsaturated pyrrolidines. almacgroup.comvapourtec.com
This transformation is relevant to derivatives of this compound. To undergo this reaction, the parent compound would first be α-quaternized (e.g., α-benzylated), followed by conversion of the N-benzyl group to an N-Boc protecting group and hydrolysis of the methyl ester to a carboxylic acid. When this quaternary N-Boc proline derivative is subjected to thermal Curtius rearrangement conditions, it forms an intermediate N-acyliminium species. thieme-connect.com The fate of this intermediate is determined by the nature of the substituent on the quaternary carbon. nih.govacs.org For derivatives bearing a benzylic group at this position, the N-acyliminium intermediate undergoes tautomerization to furnish unsaturated pyrrolidine products. almacgroup.com
Table 2: Product Outcome in Interrupted Curtius Rearrangement of Quaternary N-Boc Proline Derivatives
| Quaternary Substituent | Intermediate | Product Type | Mechanism | Ref |
|---|---|---|---|---|
| Small Aliphatic | N-Acyliminium | γ-Amino Ketone | Ring-opening by water | nih.gov |
This novel reaction pathway has been successfully implemented using a continuous flow protocol, which allows for safe exploration and scaling of the transformation to produce products on a gram scale. nih.govvapourtec.com
Functional Group Interconversions within the Pyrrolidine Framework
Functional group interconversions (FGIs) are essential for elaborating the core structure of this compound into various derivatives. imperial.ac.uk The primary site for such transformations is the methyl ester group.
A common FGI is the reduction of the ester to a primary alcohol. For example, methyl esters of similar 1-benzyl-5-oxopyrrolidine-3-carboxylic acids are readily reduced to the corresponding 4-hydroxymethyl derivatives using sodium borohydride (B1222165) in methanol. uran.ua This transformation converts the ester functionality of this compound into a hydroxymethyl group at the C-2 position.
This resulting primary alcohol is a versatile intermediate for further synthesis. It can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by various nucleophiles. For instance, the alcohol can be converted to an azide, which can subsequently be reduced to a primary amine, yielding an aminomethyl derivative. uran.ua Alternatively, the alcohol can be converted to alkyl halides. vanderbilt.edu These FGIs significantly expand the synthetic utility of the original pyrrolidine scaffold, providing access to a wide range of C-2 substituted pyrrolidine derivatives.
Applications of Methyl 1 Benzylpyrrolidine 2 Carboxylate As a Synthetic Intermediate
Building Block for Complex Organic Molecules
The inherent structure of Methyl 1-benzylpyrrolidine-2-carboxylate makes it an ideal foundational unit, or building block, for the synthesis of more complex organic molecules. fuaij.com Organic synthesis often relies on a convergent approach where smaller, well-defined fragments are constructed and then combined to create a larger target molecule. nih.gov This compound functions as a key "pyrrolidinic" synthon, providing a five-membered nitrogen-containing ring that is a common motif in many natural products and biologically active compounds. unibo.it
Chemists utilize the compound's functional groups for various elaborations:
The methyl ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or reacted with Grignard reagents to introduce new carbon-carbon bonds.
The N-benzyl group serves as a stable protecting group for the secondary amine but can be removed under specific hydrogenolysis conditions to allow for further functionalization at the nitrogen atom.
The pyrrolidine (B122466) ring itself can be modified, although its chirality is often preserved and leveraged in asymmetric synthesis.
The utility of such building blocks is central to creating diverse molecular structures efficiently. fuaij.comnih.gov By starting with a pre-formed and stereochemically defined ring system like this compound, synthetic chemists can significantly shorten reaction sequences and avoid complex cyclization or stereocontrol issues in later stages.
Precursor in Medicinal Chemistry Scaffold Development
In the field of drug discovery, the pyrrolidine ring is recognized as a "privileged scaffold" due to its frequent appearance in molecules that exhibit a wide range of biological activities. unibo.it this compound serves as an important precursor for developing novel molecular scaffolds, which are the core structures upon which new drugs are designed. chemimpex.comnih.gov Its role as an advanced intermediate allows medicinal chemists to access a variety of derivatives for biological screening. indiamart.com
The compound is a key intermediate in the synthesis of various pharmaceuticals, including potential novel analgesics, anti-inflammatory agents, and compounds for neuroscience research. chemimpex.com The pyrrolidine framework can be seen in numerous approved drugs and clinical candidates. By modifying the core structure of this compound, researchers can design new molecules that interact with specific biological targets like enzymes or receptors. chemimpex.comontosight.ai
For example, the basic structure can be elaborated into more complex molecules targeting specific conditions. Research into related pyrrolidin-2-one derivatives, for instance, has focused on developing nootropic agents (cognitive enhancers). uran.ua The synthesis of these compounds often begins with a functionalized pyrrolidine ring, highlighting the foundational role of precursors like this compound in generating libraries of potentially therapeutic compounds. uran.ua
| Therapeutic Area | Target Class Example | Rationale for Pyrrolidine Scaffold | Reference |
|---|---|---|---|
| Neuroscience | Receptors, Transporters | Mimics endogenous neurotransmitters; provides rigid conformation for receptor binding. | chemimpex.com |
| Oncology | Kinase Inhibitors | Acts as a constrained scaffold to orient functional groups for optimal interaction with enzyme active sites. | nih.gov |
| Inflammation | Enzymes (e.g., COX) | Provides a framework for developing selective inhibitors. | chemimpex.comnih.gov |
| Infectious Diseases | Viral Proteases | The proline-like structure can mimic peptide substrates. | unibo.it |
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov These studies require the synthesis of a series of related compounds, or analogs, where systematic modifications are made to a parent structure. nih.gov this compound is an excellent starting point for such analog libraries.
Its versatile functional handles allow for systematic derivatization:
At the C-2 position: The methyl ester can be converted into a wide array of amides, ketones, or extended alkyl chains.
At the N-1 position: The benzyl (B1604629) group can be replaced with various other alkyl or aryl substituents after a deprotection step.
By creating a library of these derivatives and testing their biological activity, chemists can build a detailed SAR map. nih.govnih.gov This map guides the optimization process, leading to compounds with improved potency, selectivity, and pharmacokinetic properties. The ability to easily generate diverse analogs from this single precursor accelerates the drug discovery process.
Role in the Synthesis of Chiral Ligands and Catalysts
The field of asymmetric catalysis, which uses chiral catalysts to produce a specific enantiomer of a product, is critical in modern chemistry, particularly for manufacturing enantiomerically pure drugs. chemimpex.com Chiral pyrrolidine derivatives, stemming from the natural "chiral pool" amino acid L-proline, are among the most successful scaffolds for organocatalysts and ligands for metal-based catalysts. unibo.itresearchgate.net
This compound, being a chiral molecule, is an attractive intermediate for the synthesis of these specialized ligands and catalysts. nih.gov The pyrrolidine ring provides a rigid, stereochemically defined backbone. The ester and amine functionalities can be transformed to install coordinating groups (like phosphines, alcohols, or other amines) that can bind to a metal center. The resulting metal-ligand complex can then catalyze reactions with high stereocontrol. researchgate.netnih.gov Similarly, the compound can be modified to create purely organic catalysts, such as those used in enamine or iminium ion catalysis, where the pyrrolidine nitrogen is the key catalytic center. unibo.it
| Catalyst/Ligand Type | Key Structural Feature | Typical Application | Reference |
|---|---|---|---|
| Organocatalysts | Secondary amine (after N-debenzylation), often with other functional groups (e.g., alcohol, acid). | Aldol (B89426) reactions, Michael additions, Diels-Alder reactions. | unibo.it |
| Ligands for Metal Complexes | Incorporation of heteroatoms (P, O, S, N) capable of coordinating to metals like Rhodium, Palladium, or Copper. | Asymmetric hydrogenation, C-C bond formation. | nih.gov |
| Chiral Auxiliaries | Temporarily attached to a substrate to direct a stereoselective reaction. | Asymmetric alkylations, cycloadditions. | researchgate.net |
Utility in the Preparation of Non-Canonical Amino Acid Derivatives
Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 standard proteinogenic amino acids. nih.govnih.gov They are of immense interest in medicinal chemistry and chemical biology because their incorporation into peptides can enhance stability against enzymatic degradation, impose specific conformational constraints, and introduce novel functionalities. nih.govresearchgate.net
This compound is essentially a protected and modified form of proline. This structure makes it an excellent precursor for synthesizing more complex, proline-based ncAAs. nih.gov The pyrrolidine ring can be further functionalized at positions 3, 4, or 5 to introduce new substituents, such as fluoro, hydroxyl, or alkyl groups. These modifications lead to novel amino acid derivatives with unique steric and electronic properties that can be incorporated into peptides to create peptidomimetics with improved drug-like properties. researchgate.net The synthesis of these valuable building blocks often relies on stereocontrolled transformations of readily available chiral precursors like this compound. rsc.org
Stereochemical Control and Chirality in Methyl 1 Benzylpyrrolidine 2 Carboxylate Chemistry
Diastereoselectivity in Synthetic Pathways
Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. In the synthesis of derivatives related to Methyl 1-benzylpyrrolidine-2-carboxylate, existing chiral centers on the pyrrolidine (B122466) ring heavily influence the stereochemical outcome of subsequent reactions, a concept often referred to as substrate-controlled diastereoselection.
Research into the diastereoselective alkylation of proline esters has shown that the stereochemical course of the reaction is dependent on several factors, including the nature of the N-protecting group and the choice of the alkylating reagent. For instance, the alkylation of enolates derived from N-protected (2S,4R)-4-hydroxyproline methyl esters can be directed to yield specific diastereomers. The existing stereocenter at C4 guides the approach of the incoming electrophile to the enolate face, leading to the formation of a new stereocenter at C2 with a defined relative configuration.
A notable synthetic strategy involves the electrochemical methoxylation of N-methoxycarbonyl-L-proline methyl ester, which, after substitution with a phenylthio group, yields an almost 1:1 mixture of diastereoisomers. These diastereomers are readily separable by column chromatography, allowing for the isolation of stereochemically pure precursors. Subsequent methylation and reductive removal of the phenylthio group can then lead to specific diastereomers of α-methylproline derivatives.
Furthermore, cascade reactions have been developed to produce highly functionalized proline derivatives with high diastereoselectivity. A Cu(I)-catalyzed reaction between CF3-substituted allenynes and tosylazide, for example, proceeds through a cascade of cycloaddition and rearrangement to create the proline framework, establishing the relative stereochemistry of multiple new chiral centers in a single operation.
Table 1: Examples of Diastereoselectivity in Proline Derivative Synthesis
| Reactant/Precursor | Reaction Type | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|
| N,N-acetal from proline | Conjugate addition to nitro olefin | 10:1 | |
| N-Boc-4-hydroxyproline methyl ester | Alkylation | Dependent on electrophile |
Enantiomeric Purity and Control in Asymmetric Transformations
Achieving high enantiomeric purity is a central goal in the synthesis of chiral molecules like this compound. Asymmetric synthesis employs chiral catalysts, reagents, or auxiliaries to selectively produce one enantiomer over the other.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidine derivatives. For example, organocatalytic enantioselective Michael addition reactions have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, achieving up to 97% enantiomeric excess (ee). In these reactions, a chiral organocatalyst, often a proline derivative itself, creates a chiral environment that directs the reaction pathway towards the formation of one specific enantiomer.
Sparteine-mediated asymmetric functionalization of N-Boc pyrrolidine represents another key strategy. This approach has been used to prepare (R)-2-[(pyrrolidin-1-yl)methyl]pyrrolidine and its N-methyl analog with an enantiomeric excess of 85%. The chiral ligand, (-)-sparteine, complexes with an organolithium base to form a chiral reagent that selectively removes a proton from one of the enantiotopic positions of the starting material.
Enzymatic strategies also offer excellent control over enantioselectivity. Enzymes, being inherently chiral, can catalyze reactions with exquisite stereospecificity. For instance, pig liver esterase has been used for the enzymatic resolution of allylated N-benzylidene phenylglycine ethyl ester, a key step in an asymmetric synthesis of protected (R)-α-phenylproline.
Table 2: Enantiomeric Excess in Asymmetric Synthesis of Pyrrolidine Derivatives
| Product Type | Method | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| 5-Methylpyrrolidine-3-carboxylic acid | Organocatalytic Michael addition | 97% | |
| (R)-1-Methyl-2-[(pyrrolidin-1-yl)methyl]pyrrolidine | Sparteine-mediated functionalization | 85% | |
| Chiral α-benzyl amino acids | Catalytic asymmetric α-benzylation | High to excellent |
Influence of Chiral Centers on Reaction Outcomes
The chiral center at the C2 position of this compound, and any other stereocenters present, profoundly influences the molecule's reactivity and its behavior in subsequent chemical transformations. This influence stems from steric and electronic effects that differentiate the transition states leading to different stereoisomeric products.
The principle of "self-reproduction of chirality" is a powerful demonstration of this concept. In the synthesis of 2-alkyl-4-hydroxyprolines from (2S,4R)-O-acetyl-4-hydroxyproline, the reaction of the corresponding dienolate with various electrophiles occurs with retention of configuration at C2. The existing chirality dictates the facial selectivity of the incoming electrophile, ensuring the stereochemical integrity of the original chiral center is transferred to the product.
The stereochemistry of proline-based catalysts directly impacts the enantioselectivity of the reactions they catalyze. Studies on prolinamide organocatalysts have examined the impact of substituents at the C2 and C4 positions on the enantioselectivity of conjugate addition reactions. Small structural modifications can significantly alter the catalyst's conformation and its catalytic behavior, highlighting the sensitive relationship between the catalyst's stereostructure and the reaction outcome.
Furthermore, the nature of the ester group attached to the chiral carbon can be critical. In asymmetric Michael-type alkylations, it was observed that a benzyl (B1604629) ester at a newly formed quaternary chiral center could lead to partial racemization during workup, whereas a methyl ester under the same conditions did not. This indicates that the steric and electronic properties of groups attached to the chiral center can influence its stereochemical stability.
Spectroscopic and Chromatographic Methods for Stereoisomer Analysis
The analysis and quantification of stereoisomers are essential for verifying the success of a stereoselective synthesis. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose.
Chromatographic Methods: Chiral HPLC is a cornerstone technique for separating enantiomers and determining enantiomeric excess. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., DAICEL CHIRALCEL and CHIRALPAK series), are widely used for the analysis of proline derivatives and related compounds. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess (ee) of a sample can be accurately calculated.
Spectroscopic Methods: NMR spectroscopy is a powerful tool for structural elucidation and can be adapted for chiral analysis. Since enantiomers have identical NMR spectra in an achiral solvent, chiral discriminating agents are required to induce a chemical shift difference (ΔΔδ) between them.
Two common approaches are:
Chiral Derivatizing Agents (CDAs): The chiral analyte is reacted with a chiral agent to form a mixture of diastereomers. Diastereomers have distinct physical properties and, therefore, different NMR spectra. This allows for the quantification of each stereoisomer by integrating the signals of specific protons that are well-resolved for each diastereomer.
Chiral Solvating Agents (CSAs): A chiral agent is added to the NMR sample, which forms transient, diastereomeric complexes with the enantiomers of the analyte. This association leads to small, but often measurable, differences in the chemical shifts for the enantiomers. Chiral phosphoric acids have proven effective as CSAs for discriminating the enantiomers of various chiral compounds, including atropisomeric quinazolinones, with observed chemical shift non-equivalences up to 0.21 ppm.
Advanced 2D NMR techniques, such as Rotating Frame Overhauser Effect Spectroscopy (ROESY), can provide detailed, atomic-level insights into the transient diastereomeric complexes formed between a chiral analyte and a selector, helping to elucidate the mechanism of chiral recognition.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (2S,4R)-O-acetyl-4-hydroxyproline |
| N-methoxycarbonyl-L-proline methyl ester |
| (-)-sparteine |
| N-Boc pyrrolidine |
| (R)-2-[(pyrrolidin-1-yl)methyl]pyrrolidine |
| N-benzylidene phenylglycine ethyl ester |
| CF3-substituted allenyne |
| Tosylazide |
| 5-alkyl-substituted pyrrolidine-3-carboxylic acid |
| Methyl acrylate |
| Phenyl vinyl sulfone |
| Atropisomeric quinazolinone |
| Afloqualone |
Mechanistic Investigations and Computational Studies on Methyl 1 Benzylpyrrolidine 2 Carboxylate
Elucidation of Reaction Mechanisms
Understanding the reaction mechanisms involving Methyl 1-benzylpyrrolidine-2-carboxylate is fundamental to optimizing synthetic routes and predicting product formation. This involves detailed analysis of transition states and the identification of reaction intermediates.
Transition State Analysis in Catalyzed Reactions
All chemical transformations proceed through a high-energy, transient structure known as the transition state, which exists momentarily between reactants and products. dntb.gov.ua The structure of this transition state is crucial for understanding enzymatic catalysis, as enzymes are thought to function by tightly binding to and stabilizing this unstable configuration. dntb.gov.ua
While direct spectroscopic observation of enzymatic transition states is not feasible due to their extremely short lifetimes (around 10⁻¹³ seconds), computational chemistry provides a powerful tool for their characterization. dntb.gov.ua For N-heterocyclic systems similar to this compound, such as N-benzyl piperidine (B6355638) N-oxide, Density Functional Theory (DFT) calculations have been employed to analyze the transition states of key reaction steps like elimination. acs.org
In a study on the regioselectivity of iminium ion formation from N-benzyl piperidine N-oxide, DFT calculations at the wB97XD/6-311++g(d,p) level of theory were used to model the transition states for the abstraction of protons from different positions. acs.org The analysis revealed that the transition state leading to the endo-cyclic iminium ion was energetically favored over the exo-cyclic transition state. acs.org Interestingly, when the same computational analysis was applied to the five-membered N-benzyl pyrrolidine (B122466) system, the endo-cyclic transition state became less favorable, leading to a predicted 1:1 mixture of regioisomers, a finding consistent with experimental observations. acs.org This highlights how subtle changes in the ring structure can significantly impact the energetics of the transition state and, consequently, the reaction outcome.
Table 1: Comparative Transition State Energy Calculations for N-Benzyl Heterocycles
| Compound | Transition State Type | Relative Energy (kcal/mol) | Predicted Regioselectivity |
|---|---|---|---|
| N-Benzyl Piperidine | endo-TS | Lower Energy | >20:1 |
| N-Benzyl Piperidine | exo-TS | Higher Energy | - |
| N-Benzyl Pyrrolidine | endo-TS | Similar Energy | ~1:1 |
| N-Benzyl Pyrrolidine | exo-TS | Similar Energy | - |
Data derived from computational modeling studies on related N-alkyl piperidines and pyrrolidines. acs.org
Intermediates Identification and Characterization
The pathway from reactants to products often involves the formation of one or more intermediates—species that are more stable than transition states but less stable than the final products. Identifying and characterizing these intermediates is crucial for a complete understanding of the reaction mechanism.
In syntheses involving related heterocyclic structures, various intermediates have been successfully identified. For instance, in an optimized Strecker-type synthesis of a functionalized piperidine, an anilino-nitrile was identified as a key intermediate, which was then selectively hydrolyzed to the corresponding anilino-amide. researchgate.net Similarly, quantum chemical studies on the synthesis of pyrrolidinedione derivatives have elucidated the entire reaction pathway, identifying intermediates formed during Michael addition, Nef-type rearrangement, and the final cyclization. rsc.org These studies demonstrate the power of combining experimental techniques with computational analysis to map out complex reaction landscapes. For reactions involving this compound, analogous intermediates such as iminium ions are likely to play a significant role. acs.org
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry have become indispensable tools in modern chemical research, offering insights that are often difficult or impossible to obtain through experimentation alone. These methods are widely applied to study pyrrolidine derivatives.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is frequently used to predict the binding mode and affinity of small molecules, like derivatives of this compound, to the active site of a protein or enzyme.
Numerous studies have employed molecular docking to investigate the potential biological activity of various pyrrolidine derivatives. For example, docking studies have been conducted on:
Pyrrolidin-2-one derivatives as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. researchgate.net
Pyrrolidine derivatives as novel inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein and a target for cancer therapy. nih.govtandfonline.combohrium.com
N-substituted β-carboline analogs , which can be synthesized from tryptophan methyl esters (structurally related to proline esters), with cyclin-dependent kinase 2 (CDK2) to assess their anticancer potential. mdpi.comqeios.com
In these studies, docking simulations help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's binding pocket. nih.gov For instance, a docking study of a β-carboline derivative with the CDK2 inhibitor protein (PDB: 1PYE) revealed a binding energy of -11.9975 kcal/mol and hydrogen bond interactions with key residues like ASP145. mdpi.com Such results provide a rational basis for designing new compounds with improved potency and selectivity.
Density Functional Theory (DFT) Calculations for Reaction Energetics
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate the energetics of chemical reactions, including activation energies and reaction enthalpies. nih.govnih.gov
DFT calculations are instrumental in analyzing reaction mechanisms involving pyrrolidine-containing molecules. For example, the mechanism of the proline-catalyzed intermolecular aldol (B89426) reaction has been extensively studied using DFT. researchgate.netresearchgate.net These calculations, often using functionals like B3LYP with basis sets such as 6-311++G(2df, 2pd), can map the entire potential energy surface of the reaction, identifying the rate-determining step and explaining the observed stereoselectivity. researchgate.net As previously mentioned, DFT has also been used to calculate the relative energies of transition states in the formation of iminium ions from N-benzyl heterocycles, providing a theoretical basis for experimentally observed regioselectivity. acs.org
Table 2: Common DFT Functionals and Basis Sets in Reactivity Studies
| Method | Application | Reference |
|---|---|---|
| B3LYP/6-311++G(2df, 2pd) | Proline-catalyzed aldol reaction energetics | researchgate.net |
| wB97XD/6-311++g(d,p) | Transition state analysis of N-heterocycles | acs.org |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.netnih.gov In the context of drug design and mechanistic studies, MD simulations are often used to assess the stability of ligand-protein complexes predicted by molecular docking.
For pyrrolidine derivatives, MD simulations, typically run for durations like 100 nanoseconds, provide insights into the dynamic behavior of the ligand within the binding site. researchgate.netnih.gov These simulations can confirm whether the binding pose and key interactions observed in the static docking model are maintained over time in a more realistic, dynamic environment. researchgate.net Furthermore, techniques like the Molecular Mechanics Poisson–Boltzmann Surface Analysis (MM-PBSA) can be applied to the MD trajectory to calculate the binding free energies of the complexes, offering a more accurate estimation of binding affinity than docking scores alone. tandfonline.com Studies on pyrrolidine derivatives as Mcl-1 inhibitors and pyrrolidin-2-one derivatives as AChE inhibitors have successfully used MD simulations to validate docking results and confirm the stability of the predicted ligand-protein complexes. researchgate.nettandfonline.com
Structure-Reactivity Relationships from Mechanistic Insights
Detailed mechanistic investigations and computational studies specifically centered on this compound are not extensively available in the current body of scientific literature. However, a comprehensive understanding of its structure-reactivity relationships can be extrapolated from the wealth of research on analogous proline derivatives. Proline, the parent amino acid, and its substituted analogs are pivotal in various chemical transformations, and their reactivity is intricately linked to their unique structural features. nih.govwikipedia.org
The reactivity of pyrrolidine-based compounds is profoundly influenced by the conformation of the five-membered ring. This ring is not planar and exists in two primary puckered conformations: Cγ-endo (down) and Cγ-exo (up). nih.gov The preferred conformation is dictated by the nature and position of substituents on the ring. These conformational preferences, in turn, affect the orientation of the functional groups attached to the ring, thereby influencing their accessibility and reactivity in chemical reactions. nih.gov
Substituents on the pyrrolidine ring can exert significant steric and stereoelectronic effects, which modulate the ring's conformational equilibrium. nih.gov For instance, electron-withdrawing groups at the 4-position of the proline ring have been shown to favor the exo ring pucker. nih.gov In the case of this compound, the benzyl (B1604629) group at the nitrogen atom and the methyl carboxylate group at the C2 position are the key determinants of its conformational landscape and, consequently, its reactivity.
The N-benzyl group is a bulky substituent that can influence the steric environment around the pyrrolidine ring. This steric hindrance can direct the approach of incoming reagents, leading to stereoselective transformations. Furthermore, the nitrogen atom's lone pair of electrons is involved in the conformational dynamics of the ring. The orientation of this lone pair, and thus the nucleophilicity of the nitrogen, can be affected by the ring pucker.
Computational studies on related proline derivatives have provided valuable insights into the transition states of reactions they participate in. For example, in proline-catalyzed aldol reactions, the formation of an enamine intermediate is a critical step. The stability and reactivity of this intermediate are highly dependent on the conformation of the pyrrolidine ring and the nature of the N-substituent. While this compound itself is not a catalyst in the same vein as proline, the principles governing the reactivity of the pyrrolidine scaffold remain relevant.
The methyl carboxylate group at the C2 position is an electron-withdrawing group that can influence the acidity of the α-proton at C2. This is a crucial factor in reactions involving the formation of an enolate or an equivalent nucleophilic species at this position. The stereochemistry at C2 is also a defining feature, and its relationship with other substituents on the ring will dictate the diastereoselectivity of many reactions.
Advanced Derivatives and Analogs of Methyl 1 Benzylpyrrolidine 2 Carboxylate
Synthesis and Transformations of Substituted Methyl 1-benzylpyrrolidine-2-carboxylates
The synthesis of substituted methyl 1-benzylpyrrolidine-2-carboxylates often involves the stereoselective functionalization of the pyrrolidine (B122466) ring. Various synthetic strategies have been developed to introduce substituents at the C-3 and C-4 positions, leading to a range of analogs with defined stereochemistry.
One common approach involves the diastereoselective alkylation of proline esters. The stereochemical outcome of these reactions can be influenced by the choice of N-protecting group and the alkylating agent. For instance, the alkylation of enolates derived from N-Boc- and N-benzoyl-(2S,4R)-4-hydroxyproline methyl esters has been studied, demonstrating that the diastereoselectivity is dependent on these factors. nih.gov This methodology allows for the introduction of various alkyl groups at the C-2 position, and by extension, can be applied to related pyrrolidine systems.
Furthermore, the synthesis of 3,4-trans-disubstituted pyrrolidin-2-ones has been achieved through the alkylation of chiral 4-alkyloxymethyl- and silyloxymethylpyrrolidin-2-ones. These reactions proceed with high stereoselection, providing a route to pyrrolidines with substituents at both the C-3 and C-4 positions. researchgate.net These substituted pyrrolidinones can then be converted to the corresponding pyrrolidines, offering a pathway to analogs of methyl 1-benzylpyrrolidine-2-carboxylate with diverse substitution patterns.
The following table provides examples of synthetic transformations leading to substituted pyrrolidine derivatives, showcasing the versatility of these synthetic methods.
| Starting Material | Reagents and Conditions | Product | Key Transformation | Reference |
| N-Boc-(2S,4R)-4-hydroxyproline methyl ester | 1. TBDPSCl, imidazole; 2. LDA, R-X | (2S,4R)-N-Boc-2-alkyl-4-(tert-butyldiphenylsilyloxy)proline methyl ester | Diastereoselective alkylation at C-2 | nih.gov |
| (4R)-N-Boc-4-fluoroproline methyl ester | LDA, Mel | (2S,4R)-N-Boc-4-fluoro-2-methylproline methyl ester | Diastereoselective methylation at C-2 | nih.gov |
| Chiral 4-alkyloxymethylpyrrolidin-2-one | Base, R-X | 3,4-trans-disubstituted pyrrolidin-2-one | Stereoselective alkylation at C-3 | researchgate.net |
| 4-Hydroxy-L-proline | 1. Acetic anhydride (B1165640); 2. Alkyl halide | 2-Alkyl-4-hydroxyproline | Alkylation with retention of configuration | nih.gov |
Regioisomeric Pyrrolidine Carboxylates (e.g., Methyl 1-benzyl-3-pyrrolidylcarboxylate)
The regioisomeric relationship between substituents on the pyrrolidine ring significantly influences the molecule's three-dimensional shape and properties. Methyl 1-benzylpyrrolidine-3-carboxylate represents a key regioisomer of the 2-substituted parent compound. The synthesis of this analog and its derivatives provides access to a different spatial arrangement of the functional groups.
Commercially available, methyl 1-benzylpyrrolidine-3-carboxylate serves as a building block for further chemical modifications. chemimpex.comtcichemicals.com Its N-Cbz protected counterpart, 1-benzyl 3-methyl pyrrolidine-1,3-dicarboxylate, is also accessible and provides an alternative starting material where the nitrogen can be deprotected and subsequently functionalized. nih.gov
The table below summarizes the key properties of methyl 1-benzylpyrrolidine-3-carboxylate.
| Property | Value | Reference |
| IUPAC Name | methyl 1-benzylpyrrolidine-3-carboxylate | chemimpex.com |
| CAS Number | 17012-21-4 | chemimpex.comtcichemicals.com |
| Molecular Formula | C₁₃H₁₇NO₂ | chemimpex.com |
| Molecular Weight | 219.28 g/mol | chemimpex.com |
| Appearance | Colorless to light orange to yellow clear liquid | chemimpex.com |
| Boiling Point | 105 °C / 4 mmHg | chemimpex.com |
N-Substituted Pyrrolidine Derivatives (e.g., N-acetyl, N-Boc)
Modification of the nitrogen atom of the pyrrolidine ring, typically by replacing the benzyl (B1604629) group or by starting from a different N-substituted proline derivative, allows for the introduction of a wide range of functionalities. N-acetyl and N-Boc (tert-butoxycarbonyl) derivatives are common examples that alter the electronic and steric properties of the nitrogen atom, which can be crucial for various applications.
The synthesis of N-Boc-L-proline methyl ester is a well-established process, often starting from L-proline. biosynth.com A common method involves the reaction of proline with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base, followed by esterification of the carboxylic acid. google.com Similarly, N-acetylation can be achieved using acetyl chloride or acetic anhydride. A patent describes the synthesis of N-BOC-cis-4-hydroxyproline methyl ester, highlighting the methodologies for N-Boc protection and esterification in related systems. google.com
The following table details examples of N-substituted pyrrolidine-2-carboxylate derivatives.
| Compound Name | Structure | Key Synthetic Precursor | Common Synthetic Method | Reference |
| N-Boc-L-proline methyl ester | L-proline | Reaction with Boc anhydride followed by esterification | biosynth.comgoogle.com | |
| Methyl 1-acetylpyrrolidine-2-carboxylate | Methyl pyrrolidine-2-carboxylate | Acylation with acetyl chloride or acetic anhydride | google.com | |
| Methyl 1-(4-ethylbenzoyl)pyrrolidine-2-carboxylate | Methyl pyrrolidine-2-carboxylate | Acylation with 4-ethylbenzoyl chloride | nih.gov |
Pyrrolidine Derivatives with Modified Ester Groups
The methyl ester group of this compound can be transformed into a variety of other functional groups, such as different esters, amides, or carboxylic acids, providing another avenue for derivatization.
Transesterification, the conversion of one ester to another, can be achieved by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. For example, treatment with ethanol (B145695) under appropriate conditions would yield the corresponding ethyl ester.
Amide derivatives can be synthesized by the direct reaction of the methyl ester with an amine, often at elevated temperatures, or by first hydrolyzing the ester to the corresponding carboxylic acid, 1-benzylpyrrolidine-2-carboxylic acid, followed by amide coupling. nih.gov A variety of coupling reagents can be employed for the amidation of the carboxylic acid, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1,1'-carbonyldiimidazole (B1668759) (CDI), to facilitate the formation of the amide bond with a wide range of primary and secondary amines.
The table below illustrates some modifications of the ester group of pyrrolidine-2-carboxylates.
| Starting Material | Reagent(s) | Product | Transformation | Reference |
| This compound | Ethanol, Acid or Base catalyst | Ethyl 1-benzylpyrrolidine-2-carboxylate | Transesterification | nih.gov |
| 1-Benzylpyrrolidine-2-carboxylic acid | 2-Aminobenzoylphenylamine, Coupling agent | (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Amide formation | chemimpex.com |
| Nα-(1-S-methoxycarbonyl-3-phenylpropyl)-Nε-(benzyloxycarbonyl)-L-lysine | L-proline methyl ester, DCC | Dipeptide methyl ester | Peptide coupling | prepchem.com |
Future Research Trajectories for Methyl 1 Benzylpyrrolidine 2 Carboxylate
Development of Novel, Sustainable Synthetic Methodologies
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. numberanalytics.commdpi.com Future research in the synthesis of Methyl 1-benzylpyrrolidine-2-carboxylate is expected to focus on green chemistry principles to minimize waste and energy consumption. datainsightsmarket.comjddhs.com
Key areas for development include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times, increase yields, and enhance the purity of heterocyclic compounds. nih.govmdpi.comnih.gov Future studies could explore the application of MAOS to the synthesis of this compound, potentially leading to more efficient and sustainable production. nih.gov
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, reducing the need for harsh chemicals. mdpi.comontosight.ai Research into enzymatic pathways for the synthesis of pyrrolidine (B122466) derivatives could provide a greener alternative to traditional methods. ontosight.ai
Green Solvents and Solvent-Free Reactions: The use of ionic liquids and other environmentally friendly solvents, or the elimination of solvents altogether, can significantly reduce the environmental impact of chemical processes. mdpi.comjddhs.comejcmpr.com
Catalytic Innovations: The development of novel catalysts, including transition metal catalysts and organocatalysts, can lead to more efficient and selective syntheses. numberanalytics.commdpi.com
| Parameter | Conventional Methods | Potential Green Alternatives |
|---|---|---|
| Energy Source | Conventional heating | Microwave irradiation, Sonication |
| Catalysts | Homogeneous catalysts | Heterogeneous catalysts, Biocatalysts (enzymes) |
| Solvents | Volatile organic compounds (VOCs) | Ionic liquids, Supercritical fluids, Water, Solvent-free conditions |
| Reaction Time | Often lengthy | Significantly reduced |
| Waste Generation | Can be substantial | Minimized through atom economy |
Exploration of Undiscovered Reactivity Profiles
The functionalization of the pyrrolidine ring is crucial for creating diverse molecular architectures. nih.gov While the chemistry of proline and its derivatives is well-established, there is still room to explore the undiscovered reactivity of this compound.
Future research in this area could focus on:
C-H Functionalization: Direct C-H activation and functionalization at various positions on the pyrrolidine ring would provide a more atom-economical approach to creating derivatives compared to traditional methods that require pre-functionalized substrates. acs.org
Novel Cycloaddition Reactions: The use of the pyrrolidine scaffold in 1,3-dipolar cycloaddition reactions to generate more complex heterocyclic systems is an area ripe for exploration. nih.govtandfonline.com
Reactions at the Ester Moiety: Investigating novel transformations of the methyl ester group could lead to the synthesis of a wider range of functionalized proline derivatives, such as amides and other carboxylic acid derivatives.
Expansion of Applications in Target-Oriented Synthesis
The pyrrolidine scaffold is a common feature in many natural products and FDA-approved drugs. nih.govfrontiersin.orgmdpi.com this compound serves as a valuable building block in the synthesis of these complex molecules. indiamart.comnih.govrsc.org
Future applications in target-oriented synthesis may include:
Natural Product Synthesis: The use of this compound as a chiral starting material for the total synthesis of complex natural products containing the pyrrolidine core. nih.govrsc.org
Medicinal Chemistry: The synthesis of libraries of novel pyrrolidine-containing compounds for screening against various biological targets. The pyrrolidine scaffold is found in drugs targeting a wide range of diseases, including cancer, bacterial infections, and central nervous system disorders. nih.govfrontiersin.orgnih.govnih.gov
Development of Novel Organocatalysts: Proline and its derivatives are well-known organocatalysts. mdpi.com Further modification of the this compound structure could lead to the development of new and more efficient catalysts for asymmetric synthesis.
| Compound Class | Therapeutic Area | Potential for Derivatization from this compound |
|---|---|---|
| Pyrrolidine-2,5-diones | Anti-inflammatory, Anticonvulsant | Modification of the pyrrolidine ring and N-substituent. nih.gov |
| Pyrrolizidines | Anticancer | Construction of the fused ring system. nih.gov |
| Substituted Prolinols | Various | Reduction of the ester and further functionalization. nih.gov |
Advanced Computational Modeling and Rational Design for Derivatization
Computational chemistry provides powerful tools for understanding molecular properties and for the rational design of new molecules. numberanalytics.comnih.gov The application of these methods to this compound can accelerate the discovery of new derivatives with desired properties.
Future research directions in this area include:
Conformational Analysis: Detailed computational studies, such as those using Density Functional Theory (DFT), can elucidate the conformational preferences of this compound and its derivatives, which is crucial for understanding their biological activity. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of pyrrolidine derivatives with their biological activity, enabling the in silico design of more potent compounds. proquest.comconsensus.appnih.gov
Molecular Docking: Docking simulations can be used to predict the binding modes of this compound derivatives to specific biological targets, guiding the design of new inhibitors and therapeutic agents. nih.gov
In Silico Screening: Virtual screening of libraries of designed pyrrolidine derivatives can identify promising candidates for synthesis and biological evaluation, saving time and resources in the drug discovery process. proquest.comconsensus.appresearchgate.net
Q & A
Q. What are the optimal synthetic routes for Methyl 1-benzylpyrrolidine-2-carboxylate, and how can reaction conditions be controlled to improve yield and purity?
The synthesis typically involves multi-step reactions, starting with pyrrolidine derivatives and benzyl-protecting groups. Key steps include alkylation, esterification, and deprotection. For example, coupling benzyl chloroformate with pyrrolidine intermediates under basic conditions (e.g., Na₂CO₃) ensures efficient protection of the amine group. Reaction temperatures (0–25°C) and solvent choice (THF or dichloromethane) critically influence yield and purity. Post-synthesis purification via column chromatography or recrystallization is recommended .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms regiochemistry and stereochemistry, while Infrared (IR) spectroscopy identifies functional groups like ester carbonyls. X-ray crystallography using programs like SHELX or WinGX provides unambiguous structural validation. For instance, SHELXL refines crystallographic data to determine bond lengths and angles, resolving ambiguities in ring puckering or substituent orientation .
Q. What are the key physicochemical properties (e.g., melting point, solubility) of this compound, and how do they influence experimental design?
The compound’s melting point (~80–100°C) and solubility in polar aprotic solvents (e.g., DMSO, THF) guide reaction solvent selection and storage conditions (inert atmosphere, 2–8°C). Low water solubility necessitates organic-phase extraction during workup. These properties also affect bioavailability assessments in pharmacological studies .
Q. What are common side reactions encountered during the synthesis of this compound, and how can they be mitigated?
Common issues include over-alkylation of the pyrrolidine nitrogen or ester hydrolysis under acidic/basic conditions. Mitigation strategies include using mild bases (e.g., NaHCO₃ instead of NaOH) and controlled stoichiometry of benzylating agents. Monitoring reactions via TLC or LC-MS helps detect intermediates early .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) be applied to predict the electronic structure and reactivity of this compound?
DFT calculations (e.g., using B3LYP/6-31G* basis sets) model electron density distributions, predicting nucleophilic/electrophilic sites. The Colle-Salvetti correlation-energy formula, adapted for local kinetic-energy density, validates HOMO-LUMO gaps and charge transfer dynamics. Such models explain regioselectivity in reactions like nucleophilic acyl substitutions .
Q. What strategies are recommended for resolving contradictions between experimental data (e.g., NMR shifts) and computational predictions for this compound?
Discrepancies between observed NMR shifts and DFT-predicted values may arise from solvent effects or conformational flexibility. Re-optimizing computational models with explicit solvent (e.g., PCM) or molecular dynamics simulations improves accuracy. Cross-validation using X-ray crystallography data resolves ambiguities in stereochemical assignments .
Q. How does the stereochemistry of this compound affect its biological interactions, and what chiral resolution techniques are recommended?
The (R)- or (S)-configuration at the pyrrolidine C2 position impacts receptor binding affinity. Chiral HPLC with amylose-based columns or enzymatic resolution (e.g., lipase-mediated kinetic resolution) separates enantiomers. Stereochemical retention during synthesis is ensured using chiral auxiliaries or asymmetric catalysis .
Q. What in vitro and in vivo models are suitable for evaluating the pharmacological activity of this compound, particularly in targeting specific enzymes or receptors?
In vitro assays include competitive binding studies (e.g., radioligand displacement for GPCRs) and enzyme inhibition assays (e.g., prolyl endopeptidase). In vivo, rodent models assess pharmacokinetics (oral bioavailability, half-life) and efficacy in disease models (e.g., neuropathic pain). Metabolite profiling via LC-MS/MS identifies active derivatives .
Q. How can X-ray crystallography data (e.g., using SHELX or WinGX) be leveraged to analyze the conformational dynamics of the pyrrolidine ring in this compound?
SHELX refines anisotropic displacement parameters to map ring puckering (e.g., Cremer-Pople coordinates). WinGX visualizes thermal ellipsoids, revealing flexibility in the pyrrolidine ring. Comparative analysis of multiple crystal structures identifies dominant conformers under varying conditions (e.g., temperature, pH) .
Q. What are the current limitations in understanding the structure-activity relationships (SAR) of this compound, and how can targeted analog synthesis address these gaps?
Limited data exists on the role of substituents at the benzyl or pyrrolidine positions. Systematic analog synthesis (e.g., introducing electron-withdrawing groups on the benzyl ring or modifying ester moieties) coupled with high-throughput screening identifies critical pharmacophores. QSAR models using Hammett constants or steric parameters guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
